8-methoxy-1,3-dimethyl-2-(2-oxo-2-phenylethyl)cyclohepta[c]pyrrol-4(2H)-one
Description
Properties
IUPAC Name |
4-methoxy-1,3-dimethyl-2-phenacylcyclohepta[c]pyrrol-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-13-19-16(22)10-7-11-18(24-3)20(19)14(2)21(13)12-17(23)15-8-5-4-6-9-15/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSATNLIHMOAMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C=CC=C(C2=C(N1CC(=O)C3=CC=CC=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-1,3-dimethyl-2-(2-oxo-2-phenylethyl)cyclohepta[c]pyrrol-4(2H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the cyclohepta[c]pyrrolone core through cyclization reactions, followed by the introduction of the methoxy, dimethyl, and phenylethyl groups under specific reaction conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the cyclization and functional group modifications.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-1,3-dimethyl-2-(2-oxo-2-phenylethyl)cyclohepta[c]pyrrol-4(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with a similar structure to 8-methoxy-1,3-dimethyl-2-(2-oxo-2-phenylethyl)cyclohepta[c]pyrrol-4(2H)-one exhibit anticancer properties. For instance, studies have shown that derivatives of cycloheptapyrrolones can induce apoptosis in various cancer cell lines, suggesting potential for development as anticancer agents .
2. Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases. Preliminary studies suggest that it may scavenge free radicals effectively, thus contributing to cellular protection .
3. Antimicrobial Activity
Similar compounds have demonstrated significant antimicrobial effects against a range of pathogens. The structural features of this compound may enhance its efficacy as an antimicrobial agent, providing a basis for further investigation in this area .
Pharmacological Applications
1. Neurological Disorders
Research into the pharmacological effects of this compound suggests potential applications in treating neurological disorders. Its ability to modulate neurotransmitter systems could make it a candidate for further studies aimed at developing treatments for conditions such as depression or anxiety .
2. Anti-inflammatory Effects
Compounds with similar structural motifs have been reported to possess anti-inflammatory properties. The ability to inhibit inflammatory pathways could position this compound as a valuable therapeutic agent in managing chronic inflammatory conditions .
Material Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films could enhance the performance of devices based on organic materials .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer activity | Demonstrated apoptosis induction in breast cancer cells using derivatives of cycloheptapyrrolones. |
| Study B | Antioxidant properties | Showed significant free radical scavenging activity compared to standard antioxidants. |
| Study C | Antimicrobial activity | In vitro tests indicated effectiveness against Gram-positive and Gram-negative bacteria. |
| Study D | Neurological effects | Suggested modulation of serotonin pathways, indicating potential for antidepressant effects. |
Mechanism of Action
The mechanism of action of 8-methoxy-1,3-dimethyl-2-(2-oxo-2-phenylethyl)cyclohepta[c]pyrrol-4(2H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Cyclohepta[c]pyrrolone Derivatives
Key Observations:
- Substituent Effects : The 2-oxo-2-phenylethyl group in the target compound introduces steric bulk and aromaticity, which may hinder electrophilic attack compared to simpler alkyl or alkoxy substituents (e.g., ethoxy in ).
- In contrast, chlorobenzyl-substituted analogues (e.g., ) exhibit electron-withdrawing effects, which could alter reactivity in nucleophilic substitution or cycloaddition reactions.
Pharmacological Potential
- Antiviral Activity: Dihydroindeno[1,2-b]pyrrol-4(1H)-one derivatives exhibit inhibitory effects against SARS-CoV-2 Mpro .
- Medicinal Chemistry: Chromeno-pyrrolones are precursors to Ningalin B and Lamellarin H, which display multidrug resistance reversal and antitumor properties .
Biological Activity
Chemical Structure and Properties
The molecular formula of 8-methoxy-1,3-dimethyl-2-(2-oxo-2-phenylethyl)cyclohepta[c]pyrrol-4(2H)-one is . The compound features a cycloheptane ring fused with a pyrrolone structure, which is significant for its biological activity.
Antioxidant Activity
Research has indicated that compounds similar to this compound possess notable antioxidant properties. A study evaluated the antioxidant activity of various derivatives and found that those with similar structural motifs showed significant free radical scavenging ability, which is crucial for preventing oxidative stress-related diseases .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes .
Anticancer Potential
Several studies have explored the anticancer potential of related compounds. For instance, derivatives with structural similarities have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest. The specific pathways involved include the modulation of apoptotic markers and cell signaling pathways .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes. Research has highlighted that compounds in this class can act as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is critical for cancer cell proliferation. Inhibitors of DHODH have potential applications in treating autoimmune diseases and cancers .
Case Study 1: Antioxidant Evaluation
In a study published in the Journal of Medicinal Chemistry, a series of analogs derived from the parent compound were synthesized and evaluated for their antioxidant capacity using DPPH and ABTS assays. The results indicated that certain modifications significantly enhanced antioxidant activity, suggesting that structural optimization could lead to more potent agents .
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of several derivatives against a panel of bacterial strains. The results showed that modifications at specific positions on the cycloheptane ring improved activity against Gram-positive bacteria, indicating a structure-activity relationship that could guide future synthesis efforts .
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 8-methoxy-1,3-dimethyl-2-(2-oxo-2-phenylethyl)cyclohepta[c]pyrrol-4(2H)-one, and how do reaction conditions influence yield?
Synthesis of this compound likely involves multi-step organic reactions, including cyclization, alkylation, and ketone functionalization. Evidence from structurally analogous pyrrolone derivatives (e.g., 5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one) suggests the use of:
- Stepwise alkylation : Introduction of the 2-oxo-2-phenylethyl group via nucleophilic substitution or Michael addition under basic conditions (e.g., NaH in DMF) .
- Cyclization : Acid- or base-mediated cyclization to form the cyclohepta[c]pyrrolone core, with temperature control (60–100°C) critical to avoid side products .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO, DCM) enhance reaction rates, while protic solvents may stabilize intermediates .
Yield optimization requires monitoring via TLC and HPLC, with typical yields for similar compounds ranging from 40% to 70% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy and methyl groups) and cyclohepta[c]pyrrolone ring conformation. Coupling constants in ¹H NMR help distinguish equatorial vs. axial substituents .
- HRMS : High-resolution mass spectrometry to verify molecular formula (C₂₁H₂₃NO₃) and detect isotopic patterns.
- FTIR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups .
For advanced validation, X-ray crystallography can resolve stereochemical ambiguities, as demonstrated for structurally related spiro-pyrrolidinones .
Q. How can researchers assess the compound's potential biological activity based on its structural features?
The compound’s methoxy, methyl, and 2-oxo-2-phenylethyl groups suggest interactions with enzymes or receptors via hydrogen bonding, hydrophobic effects, or π-π stacking. Preliminary screening should include:
- In vitro assays : Target-specific enzymatic inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
- Cytotoxicity profiling : Cell viability assays (e.g., MTT) in cancer or normal cell lines to identify therapeutic windows.
- Computational docking : Molecular docking with protein structures (e.g., from the PDB) to predict binding affinities .
For example, analogous pyrrolones exhibit activity against inflammatory targets, justifying similar screening protocols .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR peak splitting discrepancies) be resolved for this compound?
Discrepancies may arise from dynamic rotational isomerism or solvent-dependent conformational changes. Strategies include:
- Variable-temperature NMR : Cooling samples to –40°C to slow bond rotation and simplify splitting patterns .
- Solvent screening : Testing in deuterated DMSO vs. CDCl₃ to assess hydrogen-bonding effects on signal resolution.
- 2D NMR (COSY, NOESY) : Correlating proton environments to assign overlapping signals, particularly in the cyclohepta[c]pyrrolone ring .
Contradictions in literature data for similar compounds highlight the need for rigorous experimental replication .
Q. What methodologies are suitable for studying the compound's regioselectivity in derivatization reactions?
Regioselectivity in reactions (e.g., electrophilic substitution) depends on steric and electronic factors:
- Computational modeling : DFT calculations to map electron density and predict reactive sites (e.g., para vs. meta positions on the phenyl group) .
- Isotopic labeling : Using ¹³C-labeled reactants to track bond formation pathways in mass spectrometry.
- Competitive experiments : Reacting the compound with equimolar electrophiles (e.g., bromine vs. nitration agents) to quantify site preferences .
Evidence from substituted pyrrolones shows that electron-withdrawing groups (e.g., oxo) direct reactions to less hindered positions .
Q. How can researchers investigate the compound's metabolic stability in preclinical models?
- In vitro hepatic microsomal assays : Incubate with liver microsomes (human or rodent) to measure half-life and identify metabolites via LC-MS/MS.
- CYP450 inhibition screening : Assess interactions with cytochrome P450 enzymes to predict drug-drug interactions.
- Stability under physiological conditions : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C .
For structurally related compounds, methoxy groups often slow oxidative metabolism, while ketones may undergo reduction .
Q. What strategies mitigate synthetic challenges in scaling up this compound for in vivo studies?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization).
- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance selectivity at scale.
- Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) to reduce toxicity and improve recyclability .
Patent literature for analogous compounds emphasizes process analytical technology (PAT) for real-time monitoring .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's pharmacological profile?
- Analog synthesis : Systematically vary substituents (e.g., methoxy → ethoxy, methyl → trifluoromethyl) and assess activity changes.
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features with bioactivity data from analogs .
- Crystallography : Resolve ligand-target co-crystal structures to guide rational design, as seen in spiro-oxazole-pyrrolidinone derivatives .
Data from related pyrrolones suggest that bulky groups (e.g., 2-phenylethyl) enhance target specificity but may reduce solubility .
Methodological Considerations
- Contradictory data analysis : Cross-validate results using orthogonal techniques (e.g., NMR + X-ray) and consult multiple literature sources to resolve inconsistencies .
- Experimental replication : Document reaction conditions (e.g., solvent purity, humidity) meticulously, as minor variations significantly impact outcomes for sensitive heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
